molecular formula C20H23N5O2 B5187572 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]-1,2,4-oxadiazole

3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]-1,2,4-oxadiazole

Cat. No.: B5187572
M. Wt: 365.4 g/mol
InChI Key: VROHFMUVHMAFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine ring, a furan ring, and an oxadiazole ring

Preparation Methods

The synthesis of 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]-1,2,4-oxadiazole typically involves multiple steps, including the formation of the naphthyridine, furan, and oxadiazole rings. The synthetic route may include:

    Formation of the Naphthyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Formation of the Furan Ring: This can be achieved through the cyclization of a suitable precursor, often involving a dehydration reaction.

    Formation of the Oxadiazole Ring: This step typically involves the reaction of a hydrazide with an appropriate nitrile under acidic or basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]-1,2,4-oxadiazole stands out due to its unique combination of structural features. Similar compounds may include:

    Naphthyridine Derivatives: Compounds with similar naphthyridine rings but different substituents.

    Furan Derivatives: Compounds with furan rings and varying functional groups.

    Oxadiazole Derivatives: Compounds with oxadiazole rings and different substituents.

The uniqueness of this compound lies in its specific combination of these rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-18(16-6-7-21-10-14(16)11-22-13)19-23-20(27-24-19)17-5-4-15(26-17)12-25-8-2-3-9-25/h4-5,11,21H,2-3,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROHFMUVHMAFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNCCC2=C1C3=NOC(=N3)C4=CC=C(O4)CN5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.